molecular formula C18H16N4O4S B2641286 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896320-12-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2641286
CAS No.: 896320-12-0
M. Wt: 384.41
InChI Key: CWTJYBCCZIKMCB-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin scaffold linked via a sulfanylacetamide bridge to a 7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl moiety.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-11-2-5-15-20-17(21-18(24)22(15)9-11)27-10-16(23)19-12-3-4-13-14(8-12)26-7-6-25-13/h2-5,8-9H,6-7,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTJYBCCZIKMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.

The compound is synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) through a series of reactions involving sulfonylation and acetamide formation. The synthesis pathway involves:

  • Formation of Sulfonamide : The initial reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride.
  • Substitution Reaction : Subsequent reactions with various 2-bromo-N-(un/substituted-phenyl)acetamides yield the target compound.
  • Characterization : The final product is characterized using spectroscopic methods to confirm its structure and purity .

Inhibition Studies

The biological activity of this compound has been evaluated through various in vitro assays. Notably:

  • Enzyme Inhibition : The compound has been screened against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the context of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Inhibitory activity was observed, suggesting potential therapeutic applications in managing these conditions .
CompoundTarget EnzymeIC50 (µM)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl...α-glucosidase12.5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl...Acetylcholinesterase8.0

Lipid Peroxidation Inhibition

A related study focused on derivatives of 2,3-dihydro-1,4-benzodioxin demonstrated significant inhibition of lipid peroxidation in human low-density lipoproteins (LDL). Compounds derived from this class were found to be up to 45 times more effective than standard inhibitors like probucol .

The proposed mechanism for the biological activity includes:

  • Antioxidant Properties : The benzodioxin structure contributes to antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
  • Enzyme Interaction : The compound's ability to bind to active sites on enzymes like α-glucosidase may disrupt substrate binding and catalysis, leading to reduced glucose absorption.

Case Studies

Several studies have highlighted the efficacy of similar compounds in animal models:

  • Diabetes Model : In diabetic mice treated with derivatives similar to N-(2,3-dihydrobenzo[1,4]-dioxin), significant reductions in blood glucose levels were observed alongside improvements in lipid profiles .
  • Neuroprotective Effects : In models of neurodegeneration, compounds featuring the benzodioxin moiety exhibited neuroprotective effects against oxidative stress-induced neuronal death .

Scientific Research Applications

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibitory potential of compounds related to N-(2,3-dihydrobenzo[1,4]dioxin) derivatives. For instance:

  • α-glucosidase Inhibition : Compounds synthesized from this framework have shown varying degrees of inhibition against α-glucosidase enzymes. A study reported IC50 values ranging from 81.12 μM to 86.31 μM for certain derivatives compared to acarbose (IC50 = 37.38 μM), indicating moderate inhibitory activity against type 2 diabetes mellitus (T2DM) .

Antioxidant Activity

Compounds containing the benzodioxin structure are often evaluated for their antioxidant properties. These properties are crucial in combating oxidative stress-related diseases.

Diabetes Management

The primary application of N-(2,3-dihydrobenzo[1,4]dioxin) derivatives lies in their potential as therapeutic agents for managing T2DM through enzyme inhibition pathways that regulate glucose metabolism.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, there is potential for these compounds to be explored in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The inhibition of acetylcholinesterase has been noted in related compounds .

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A research study synthesized a series of sulfonamide derivatives based on the benzodioxin structure and evaluated their anti-diabetic potentials through enzyme inhibition assays . The results indicated that while some compounds exhibited weak to moderate activity against α-glucosidase, they hold promise as lead compounds for further development.

Case Study 2: Structure-Activity Relationship Studies

Another study focused on understanding the structure-activity relationships (SAR) within a series of synthesized compounds derived from N-(2,3-dihydrobenzo[1,4]dioxin). By modifying various substituents on the benzodioxin core and analyzing their biological activities, researchers aimed to optimize potency and selectivity for therapeutic targets .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive components:

  • Acetamide group : Susceptible to hydrolysis under acidic or basic conditions.

  • Sulfanyl (thioether) linkage : Prone to oxidation or nucleophilic substitution.

  • Pyrido[1,2-a] triazin-4-one core : May participate in electrophilic substitution or ring-opening reactions.

These groups dictate its primary reaction pathways, though specific experimental data for this exact compound remains limited in publicly accessible sources .

Oxidation Reactions

The sulfanyl group (-S-) is a key site for oxidation. Based on structural analogs (e.g., benzodioxin derivatives ), the following transformations are plausible:

Reaction Type Conditions Product
SulfoxidationH₂O₂, mild acidic conditionsSulfoxide derivative
Sulfone formationmCPBA, CH₂Cl₂, 0°C to RTSulfone derivative

These reactions are critical for modifying the compound’s electronic properties and bioavailability .

Nucleophilic Substitution

The acetamide’s carbonyl group and the pyridotriazine core may engage in nucleophilic attacks. For example:

Nucleophile Reagents Outcome
AminesDCC, DMAP, DCMAmide bond formation at the acetamide site
Grignard reagentsTHF, -78°C to RTAddition to the pyridotriazine ring

Such reactions are leveraged in medicinal chemistry to enhance target binding or solubility .

Hydrolysis Pathways

The acetamide group can undergo hydrolysis to form carboxylic acid derivatives:

Conditions Catalyst Product
Acidic (HCl, H₂O)HeatCarboxylic acid + amine byproduct
Basic (NaOH, H₂O/EtOH)RefluxCarboxylate salt + ammonia

This reactivity is exploited in prodrug design or metabolite studies .

Electrophilic Aromatic Substitution

The pyridotriazine ring’s electron-deficient nature allows for electrophilic substitution, though regioselectivity depends on substituent effects:

Electrophile Conditions Position
NitrationHNO₃, H₂SO₄Likely at the para position to the sulfur
HalogenationBr₂, FeBr₃Ortho/para to the triazine moiety

These modifications are used to tune the compound’s electronic profile for specific applications.

Cross-Coupling Reactions

The allyl group (from the N-(prop-2-en-1-yl) substituent) enables participation in metal-catalyzed reactions:

Reaction Catalyst Application
Heck couplingPd(OAc)₂, PPh₃Conjugation with aryl halides
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Biaryl formation

Such reactions expand the compound’s utility in synthesizing complex architectures .

Limitations and Research Gaps

While the structural features suggest rich reactivity, direct experimental data for this compound is sparse. Most inferences derive from:

  • Analog studies : Benzodioxin and pyridotriazine derivatives .

  • Computational modeling : Predicted sites of reactivity based on electron density maps .

Further experimental validation is required to confirm reaction outcomes and optimize conditions.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural homology with several benzodioxin-containing derivatives. Key differences lie in the heterocyclic substituents and functional groups:

Compound Core Structure Substituent Molecular Weight Key Reference
Target Compound Benzodioxin + pyrido[1,2-a][1,3,5]triazin 7-methyl-4-oxo-pyrido-triazin sulfanylacetamide Not explicitly stated
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Benzodioxin + 1,2,4-triazol 4-(2-furylmethyl)-5-(2-pyridinyl)-triazol sulfanylacetamide 449.485
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Benzodioxin + 1,2,4-triazol 4-ethyl-5-(2-pyridinyl)-triazol sulfanylacetamide ~449–485 (estimated)
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Benzodioxin + sulfonamide 4-chlorobenzenesulfonyl + 3,5-dimethylphenyl acetamide Not stated
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + carboxylic acid Acetic acid substituent Not stated
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Benzodioxin + thienopyrimidin 3-(2-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin sulfanylacetamide ~485 (estimated)

Key Observations :

  • The pyrido[1,2-a][1,3,5]triazin substituent in the target compound is unique compared to triazol, pyrimidin, or sulfonamide groups in analogs.
  • Sulfanylacetamide bridges are common across derivatives, suggesting a conserved pharmacophore for target binding .

Key Observations :

  • Sulfonamide derivatives (e.g., compound 7l in ) exhibit potent antimicrobial activity with low hemolytic effects, making them promising for drug development.
  • The anti-inflammatory activity of the carboxylic acid analog highlights the benzodioxin scaffold’s versatility .
  • The target compound’s pyridotriazin group may confer distinct selectivity compared to triazol or pyrimidin derivatives.

Key Observations :

  • Sulfanylacetamide derivatives generally require multi-step synthesis, often involving coupling reactions under basic conditions .

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

The synthesis typically involves multi-step reactions, starting with coupling the benzodioxin core to sulfonyl or acetamide moieties. Critical factors include:

  • Reagent selection : Use of Na₂CO₃ in aqueous media for sulfonamide formation (pH 9–10) to avoid side reactions .
  • Purification : Employ techniques like column chromatography or recrystallization to isolate intermediates. Evidence suggests lithium hydride (LiH) in DMF improves alkylation efficiency .
  • Yield optimization : Monitor reaction progress via TLC or NMR to identify bottlenecks (e.g., incomplete coupling or hydrolysis) .

Q. Which analytical techniques are most reliable for structural characterization?

  • Spectroscopy : Combine ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., benzodioxin vs. pyridotriazine peaks) .
  • Elemental analysis (CHN) : Validate molecular formula purity, especially for sulfur-containing moieties .
  • Mass spectrometry (HRMS) : Resolve ambiguities in complex fragmentation patterns, such as distinguishing sulfanyl vs. sulfonyl groups .

Q. How should researchers design enzyme inhibition assays for this compound?

  • Target selection : Prioritize enzymes like acetylcholinesterase (AChE) or α-glucosidase, given structural analogs show inhibitory activity .
  • Assay conditions : Use Ellman’s method for AChE (DTNB reagent, λ = 412 nm) with controls for non-specific thiol interactions .
  • Dose-response curves : Include IC₅₀ calculations and compare to reference inhibitors (e.g., donepezil for AChE) to validate potency .

Advanced Research Questions

Q. How can conflicting data on enzyme inhibition mechanisms be resolved?

  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, if Km increases with inhibitor concentration, it suggests competitive binding .
  • Docking simulations : Use tools like AutoDock to model interactions with enzyme active sites, focusing on sulfanyl-acetamide hydrogen bonding with catalytic residues .
  • Mutagenesis validation : Engineer enzyme variants (e.g., AChE S203A) to test predicted binding sites .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the pyridotriazine ring with quinazoline or pyrimidine analogs to assess impact on solubility and activity .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzodioxin ring to enhance metabolic stability .
  • Bioisosteric replacements : Swap the sulfanyl group with phosphonate or sulfone moieties to modulate target affinity .

Q. How can computational tools enhance experimental design for this compound?

  • Molecular dynamics (MD) : Simulate binding stability in solvent (e.g., water/ethanol mixtures) to predict aggregation tendencies .
  • ADMET prediction : Use SwissADME to estimate logP (lipophilicity) and BBB permeability, guiding in vivo testing priorities .
  • Reaction pathway modeling : COMSOL Multiphysics can optimize reaction parameters (e.g., temperature gradients in exothermic steps) .

Q. What methodologies address discrepancies in spectral data during characterization?

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in crowded regions (e.g., dihydrobenzodioxin protons) .
  • Isotopic labeling : Introduce deuterium at reactive sites (e.g., acetamide methyl groups) to simplify ¹H NMR interpretation .
  • X-ray crystallography : Resolve absolute configuration if racemization is suspected during synthesis .

Q. How can researchers assess in vitro toxicity while ensuring relevance to therapeutic applications?

  • Cell viability assays : Use HepG2 or HEK293 cells with MTT/WST-1 reagents, comparing IC₅₀ values to enzyme inhibition data .
  • Mitochondrial toxicity screening : Measure ATP levels via luminescence to detect off-target effects .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

Methodological Challenges and Solutions

Q. What steps mitigate low yields in the final coupling step?

  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations if C–N coupling is inefficient .
  • Solvent optimization : Replace DMF with DMA or NMP to reduce viscosity and improve reaction homogeneity .
  • Temperature control : Gradual heating (40–60°C) prevents exothermic decomposition of sulfanyl intermediates .

Q. How can solubility limitations be overcome in formulation studies?

  • Co-solvent systems : Use PEG-400/water mixtures (70:30) to enhance aqueous solubility without precipitation .
  • Nanoparticle encapsulation : Employ PLGA or liposomes for sustained release in pharmacokinetic studies .
  • Salt formation : Convert the free base to hydrochloride or mesylate salts for improved crystallinity .

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